REACTION_CXSMILES
|
[OH:1]O.[Br:3][C:4]1[C:12]([O:13][CH3:14])=[C:11]2[C:7]([C:8](=[O:16])C(=O)[NH:10]2)=[CH:6][CH:5]=1.[OH-].[Na+]>O>[NH2:10][C:11]1[C:12]([O:13][CH3:14])=[C:4]([Br:3])[CH:5]=[CH:6][C:7]=1[C:8]([OH:16])=[O:1] |f:2.3|
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C(C(NC2=C1OC)=O)=O
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
then stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the solid is dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |